molecular formula C12H16O3 B055892 (R)-2-Benzyl-3-hydroxypropyl Acetate CAS No. 110270-49-0

(R)-2-Benzyl-3-hydroxypropyl Acetate

Cat. No. B055892
CAS RN: 110270-49-0
M. Wt: 208.25 g/mol
InChI Key: CBYFARAUSMBSDY-GFCCVEGCSA-N
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Description

Acetates are a type of compound that are formed by the combination of acetic acid with a base . They are typically found in aqueous solution and are written with the chemical formula C2H3O−2 . They are commonly used in a variety of applications, including as a component in certain medical solutions .


Molecular Structure Analysis

The molecular structure of acetates generally contains a carboxyl group (COO-) attached to a methyl group (CH3) .


Chemical Reactions Analysis

Again, while specific reactions involving “®-2-Benzyl-3-hydroxypropyl Acetate” are not available, acetates are known to participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form acetic acid and the corresponding base .


Physical And Chemical Properties Analysis

Acetates have a variety of physical and chemical properties. For instance, they are typically soluble in water and have a negative charge due to the presence of the carboxylate ion .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds :

    • The compound has been utilized in the synthesis of 4-hydroxyalk-2-enoates, structures common in biologically active natural products and crucial for the synthesis of chiral compounds (Du et al., 2012).
    • It is used in the synthesis of specific glucose derivatives related to O-(2-hydroxypropyl)cellulose, showing its utility in carbohydrate chemistry (Lee & Perlin, 1984).
  • Medicinal Chemistry Applications :

    • Lacosamide, a derivative, is used in seizure treatment, demonstrating the compound's importance in developing pharmaceuticals (Park et al., 2009).
    • In another study, various N-benzyl derivatives, including (R)-2-Benzyl-3-hydroxypropyl Acetate, were synthesized and tested for anticonvulsant activities, showing potential in developing new antiepileptic agents (Salomé et al., 2010).
  • Enzymatic and Catalytic Reactions :

    • It's involved in lipase-catalyzed reactions for synthesizing optically active compounds, demonstrating its role in enzyme-mediated stereoselective synthesis (Tomori et al., 1996).
    • The compound is also used in hydrophobic interaction chromatography studies, which are essential for understanding protein retention mechanisms (Schmuck et al., 1986).

Safety And Hazards

The safety and hazards associated with acetates can vary widely depending on the specific compound. Some acetates can be harmful or fatal if swallowed and may pose an aspiration hazard .

Future Directions

The future directions of research involving acetates could involve further exploration of their potential uses in various fields, such as medicine and manufacturing .

properties

IUPAC Name

[(2R)-2-benzyl-3-hydroxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFARAUSMBSDY-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Benzyl-3-hydroxypropyl Acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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